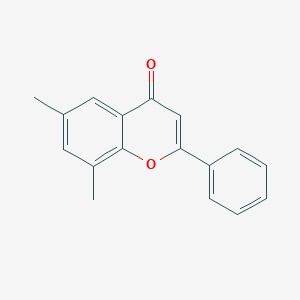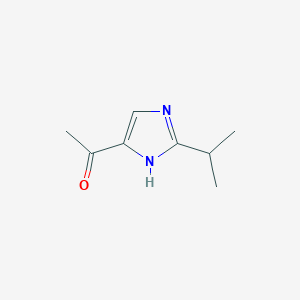
6,8-Dimethylflavone
Vue d'ensemble
Description
6,8-Dimethylflavone is a flavonoid compound with the molecular formula C17H14O2. It belongs to the class of flavones, which are characterized by a 2-phenylchromen-4-one backbone. This compound is known for its potential biological activities and has been isolated from various natural sources, including plants like Eucalyptus deglupta .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylflavone typically involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes. One common method includes the use of 2-hydroxy-4,6-dimethylacetophenone and benzaldehyde under basic conditions to form the flavone structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dimethylflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of halogenated or nitrated flavones.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 6,8-Dimethylflavone involves its interaction with various molecular targets and pathways:
Antiviral Activity: Inhibits viral neuraminidase, preventing the release of viral particles from infected cells.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparaison Avec Des Composés Similaires
5-Hydroxy-7,4’-dimethoxy-6,8-dimethylflavone (Eucalyptin): Similar structure with additional methoxy and hydroxy groups.
7-Hydroxy-5-methoxy-6,8-dimethylflavone: Contains a hydroxy group at position 7 and a methoxy group at position 5
Uniqueness: 6,8-Dimethylflavone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl groups at positions 6 and 8 contribute to its stability and lipophilicity, enhancing its potential as a bioactive compound .
Propriétés
IUPAC Name |
6,8-dimethyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVURZOAATBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364763 | |
| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104213-91-4 | |
| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)










![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione](/img/structure/B33696.png)

